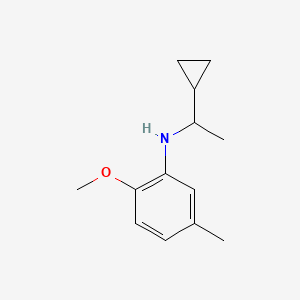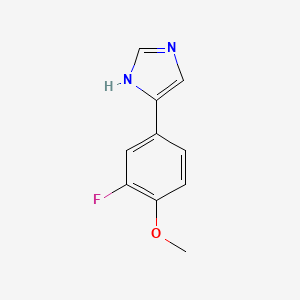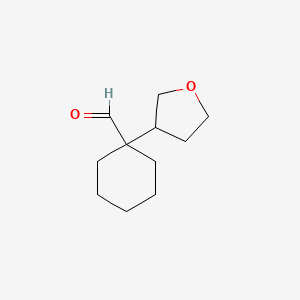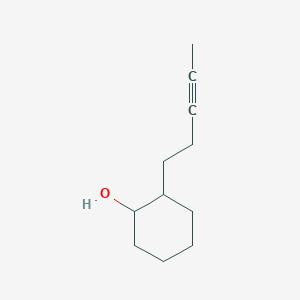
2-(Pent-3-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-3-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H18O. It is a cyclohexanol derivative with a pentynyl substituent at the second position. This compound is of interest due to its unique structure, which combines a cyclohexane ring with an alkyne functional group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-yn-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyne precursor. For example, the reaction of cyclohexanone with 3-pentyn-1-yl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the carbon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or an alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives with reduced alkyne groups.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2-(Pent-3-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes. It may also serve as a probe to investigate biological processes involving hydroxyl and alkyne groups.
Medicine: Potential applications in drug discovery and development, particularly in the design of molecules with specific biological activities. The alkyne group can be used for click chemistry to attach various pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Pent-3-yn-1-yl)cyclohexan-1-ol depends on the specific reactions it undergoes. For example:
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The alkyne group is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms to the carbon-carbon triple bond.
Substitution: The hydroxyl group is replaced by a nucleophile, facilitated by the formation of a good leaving group (e.g., chloride ion).
Comparison with Similar Compounds
2-(Pent-3-yn-1-yl)cyclohexan-1-ol can be compared with other cyclohexanol derivatives and alkyne-containing compounds:
Cyclohexanol: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
2-(Pent-3-yn-1-yl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
3-Pentyn-1-ol: Contains an alkyne and hydroxyl group but lacks the cyclohexane ring, resulting in different physical and chemical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and utility in various fields of research and industry.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-pent-3-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h10-12H,4-9H2,1H3 |
InChI Key |
BLHPNZWMUNXIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


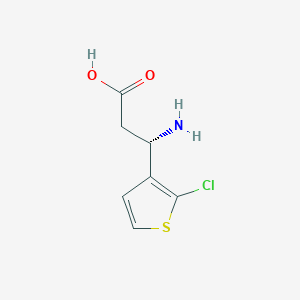

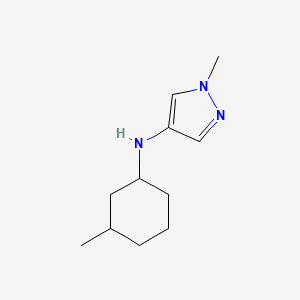
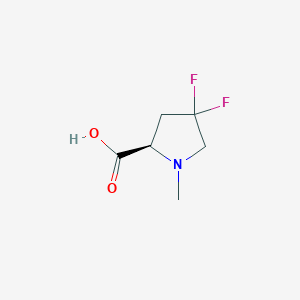

amine](/img/structure/B13285818.png)
![4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13285828.png)
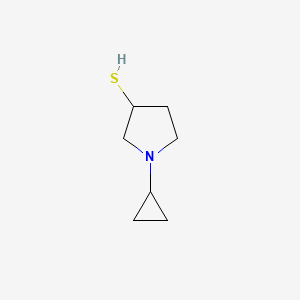
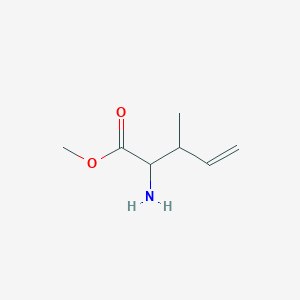
amine](/img/structure/B13285838.png)
![1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13285861.png)
